molecular formula C16H16N2O4S B2870890 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid CAS No. 1105190-70-2

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B2870890
CAS No.: 1105190-70-2
M. Wt: 332.37
InChI Key: UDNRYFQMFXYXQD-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid (CAS 941926-04-1) is a sophisticated heterocyclic building block with a molecular formula of C22H26N4O4S and a molecular weight of 442.5 g/mol . This compound features a tetrahydrobenzo[d]thiazole core, a 4-methoxybenzamido substituent, and a carboxylic acid functional group, making it a valuable intermediate in medicinal chemistry and drug discovery. The structure is closely related to a class of compounds known as SMART (Substituted Methoxybenzoyl-Aryl-Thiazole), which have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, with IC50 values in the low nanomolar range . Preliminary mechanism of action studies on these related analogues indicate that they exert their anticancer effects primarily through the inhibition of tubulin polymerization, thereby disrupting microtubule function and leading to cell cycle arrest . Beyond oncology, thiazole derivatives bearing similar fluorobenzamido substituents have shown significant promise in metabolic disease research, demonstrated by their ability to ameliorate insulin sensitivity and hyperlipidaemia in preclinical models, highlighting the broader therapeutic potential of this chemical class . The carboxylic acid moiety on the saturated ring provides a versatile handle for further synthetic modifications, allowing researchers to create amide linkages or conjugates for various applications, such as targeted drug delivery systems, as seen in patents for ASGPR receptor-binding compounds . This reagent is presented exclusively for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-10-7-5-9(6-8-10)14(19)18-16-17-13-11(15(20)21)3-2-4-12(13)23-16/h5-8,11H,2-4H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNRYFQMFXYXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Amidation: The 4-methoxybenzamido group is introduced through an amidation reaction, where 4-methoxybenzoic acid is reacted with an amine derivative of the thiazole ring.

    Carboxylation: The carboxylic acid group is typically introduced via carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamido group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Analgesic Derivatives: 2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acids

Structural Features :

  • Core: Tetrahydrobenzo[b]thiophene with a carboxylic acid at position 3.
  • Substituents: 1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl group at position 2.
  • Synthesis: Derived via decyclization of 3-imino-3H-furan-2-ones using aliphatic/aromatic amines, yielding products in 73–87% .

Comparison with Target Compound :

  • Structural Differences : The target compound replaces the 1,4-dioxobutyl group with a 4-methoxybenzamido moiety and positions the carboxylic acid at C4 instead of C3.

Anticancer Thiazole Derivatives

Structural Features :

  • Core: Tetrahydrobenzo[b]thiophene or thiazolo[4,5-d]thiazole.
  • Substituents: Pyrano, hydrazonoyl, or amino groups .

Comparison with Target Compound :

  • Structural Differences: The target compound lacks the fused pyrano or thiazolo rings but retains the tetrahydrobenzo core.

Isoxazole Derivatives: 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones

Structural Features :

  • Core: Tetrahydrobenzo[c]isoxazole fused with chromen-4-one.
  • Synthesis: Involves Baker-Venkataraman rearrangement and cyclization .

Comparison with Target Compound :

  • Structural Differences: The isoxazole ring replaces the thiazole/thiophene core, and the chromenone system introduces additional aromaticity.
  • Implications : The isoxazole group may confer different electronic properties, affecting target selectivity.

Other Tetrahydrobenzo Derivatives

Examples :

  • 2-((Methoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid: Features a methoxycarbonylamino group instead of 4-methoxybenzamido .
  • 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid derivatives: Used as intermediates in synthesizing chromenones .

Comparison with Target Compound :

  • Functional Group Variations: Substituents like methoxycarbonylamino or ethynyl groups (e.g., 5-Ethynyl-2-methylbenzamide) alter polarity and binding interactions .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 331.39 2.1 0.15 (aqueous)
2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-tetrahydrobenzo[b]thiophene-3-COOH ~400 (varies by aryl group) 3.5 <0.1
Pyrano[2,3-d]thiazole (6a) ~350 2.8 0.20 (DMSO)

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